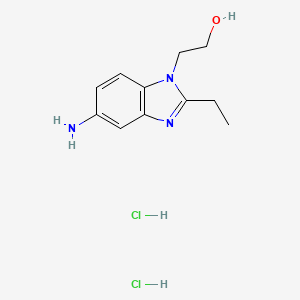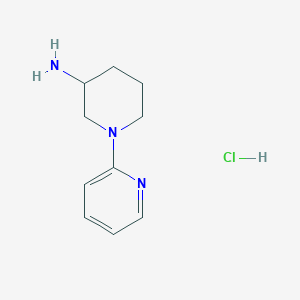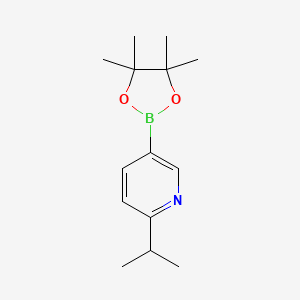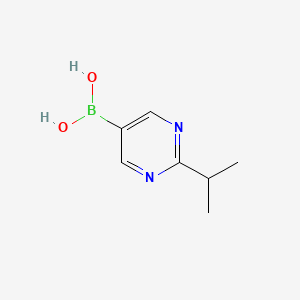
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
説明
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, also known as 3-F2P6TFP, is a synthetic compound belonging to the pyridine family. It is a heterocyclic compound consisting of a six-membered ring with two nitrogen atoms and four carbon atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis.
科学的研究の応用
Synthesis Techniques and Methodologies
- 3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine and related compounds are synthesized using various methods. A strategy involving C-F bond breaking of the anionically activated fluoroalkyl group has been described, offering an efficient approach to produce poly-substituted pyridines (Chen et al., 2010). Another study highlights a practical synthesis approach for these compounds, emphasizing their use in medicinal contexts (Vaid et al., 2012).
Applications in Medicinal Chemistry
- These pyridine derivatives have significant applications in medicinal chemistry. For example, they are employed in the synthesis of ligands for nicotinic acetylcholine receptors, which are instrumental in neurobiological research and have potential therapeutic implications (Doll et al., 1999). Also, specific pyridine derivatives have been evaluated as clinical candidates for malaria treatment, demonstrating their potential in addressing global health challenges (Chavchich et al., 2016).
In Organic Light-Emitting Diodes (OLEDs)
- These compounds are also explored in the context of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Studies have shown their efficacy in creating efficient blue phosphorescent iridium(III) complexes, which are crucial for improving OLED performance (Tao et al., 2017).
Environmental Applications
- In environmental science, these pyridine derivatives are utilized in the synthesis of metal-organic frameworks (MOFs) for applications such as dye adsorption and water purification. The presence of fluorine in these compounds enhances the electron-withdrawing capacity, which is beneficial in these processes (Kumar et al., 2021).
特性
IUPAC Name |
3-fluoro-2-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-8-1-2-9(11(13,14)15)17-10(8)7-3-5-16-6-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAVVOZBTNFTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)




![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)



